Hat-IN-1
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Overview
Description
Hat-IN-1 is a chemical compound known for its role as an inhibitor of histone acetyltransferase (HAT). Histone acetyltransferases are enzymes that acetylate conserved lysine amino acids on histone proteins by transferring an acetyl group from acetyl-CoA to form ε-N-acetyllysine . This process is crucial in the regulation of gene expression, and inhibitors like this compound are valuable in cancer research due to their ability to modulate these epigenetic processes .
Preparation Methods
The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods for Hat-IN-1 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Hat-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core structure of this compound .
Scientific Research Applications
Hat-IN-1 is primarily used in scientific research related to cancer. By inhibiting histone acetyltransferase, this compound can affect the acetylation status of histones, thereby influencing gene expression and potentially leading to the suppression of cancer cell growth . Beyond cancer research, this compound may also be used in studies related to epigenetics, gene regulation, and other areas where histone acetylation plays a critical role .
Mechanism of Action
The mechanism of action of Hat-IN-1 involves the inhibition of histone acetyltransferase activity. Histone acetyltransferases transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone proteins . This acetylation process is associated with the activation of gene expression. By inhibiting this enzyme, this compound prevents the acetylation of histones, leading to a more condensed chromatin structure and reduced gene expression . This mechanism is particularly relevant in cancer research, where dysregulated gene expression is a hallmark of the disease .
Comparison with Similar Compounds
Hat-IN-1 can be compared with other histone acetyltransferase inhibitors such as anacardic acid, garcinol, and curcumin . These compounds also inhibit histone acetyltransferase activity but differ in their chemical structures and specificities. For example, anacardic acid is a natural compound with a simpler structure compared to this compound, while garcinol and curcumin are more complex molecules with additional biological activities . This compound is unique in its specific inhibition profile and its synthetic accessibility, making it a valuable tool in research .
Properties
Molecular Formula |
C23H18BrF4N3O4 |
---|---|
Molecular Weight |
556.3 g/mol |
IUPAC Name |
2-(5-bromo-2',3,5'-trioxospiro[2H-indene-1,4'-imidazolidine]-1'-yl)-N-[(4-fluorophenyl)methyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide |
InChI |
InChI=1S/C23H18BrF4N3O4/c1-12(23(26,27)28)30(10-13-2-5-15(25)6-3-13)19(33)11-31-20(34)22(29-21(31)35)9-18(32)16-8-14(24)4-7-17(16)22/h2-8,12H,9-11H2,1H3,(H,29,35)/t12-,22?/m0/s1 |
InChI Key |
UCICQLJZEXBBBY-BJDAYTSDSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(=O)C4=C3C=CC(=C4)Br)NC2=O |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(=O)C4=C3C=CC(=C4)Br)NC2=O |
Origin of Product |
United States |
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